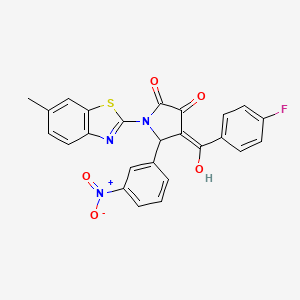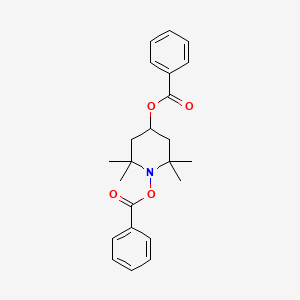
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile, also known as BTA-1, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BTA-1 belongs to the family of benzothiazole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile is not well understood. However, it has been suggested that 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase IIα and protein kinase C. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been reported to induce the expression of certain genes involved in apoptosis, such as p53 and Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has several advantages as a research tool. It is relatively easy to synthesize and has been shown to possess potent anticancer and antiviral activity. However, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile also has several limitations. For example, its mechanism of action is not well understood, and further research is needed to elucidate its molecular targets and pathways.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile. One area of interest is the development of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile derivatives with improved anticancer and antiviral activity. Another area of research is the elucidation of the molecular targets and pathways involved in 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile's mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile in vivo, as well as its potential applications in other fields, such as materials science and environmental chemistry.
In conclusion, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been shown to possess potent anticancer and antiviral activity, and further research is needed to elucidate its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile involves the reaction between 2-aminobenzothiazole and 2-methylphenylacetonitrile in the presence of a base catalyst. The reaction yields 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile as a yellow crystalline solid with a melting point of 192-194°C.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)acrylonitrile has also been shown to possess antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S/c1-12-6-2-3-7-13(12)10-14(11-18)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCQZXOJIPLAJW-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methoxyphenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5397243.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5397251.png)
![7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5397256.png)
![4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5397257.png)

![N-cyclopropyl-2-methyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5397268.png)
![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)

![(4aS*,8aR*)-6-[(2-ethylpyrimidin-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5397285.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5397303.png)
![1,8-diphenylbis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5397308.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B5397319.png)
![4-amino-N-{4-[2-(5-bromo-2-thienyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5397334.png)